

# Talmapimod pharmacokinetics absorption distribution

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Talmapimod

CAS No.: 309913-83-5

Cat. No.: S544489

[Get Quote](#)

## Talmapimod at a Glance

**Talmapimod** (SCIO-469) is an orally active, selective, and ATP-competitive p38 $\alpha$  mitogen-activated protein kinase (MAPK) inhibitor [1]. It was investigated as a potential anti-inflammatory drug and advanced to Phase II clinical trials for conditions including rheumatoid arthritis, multiple myeloma, and bone marrow diseases [2] [3].

| Property                     | Detail                         |
|------------------------------|--------------------------------|
| Drug Type                    | Small molecule [3]             |
| Molecular Formula            | $C_{27}H_{30}ClFN_4O_3$ [1]    |
| CAS Registry No.             | 309913-83-5 [1]                |
| Primary Target               | p38 $\alpha$ MAPK [1]          |
| Mechanism of Action          | p38 MAPK inhibitor [3]         |
| Highest Phase of Development | Phase II (status: Pending) [3] |

## Quantitative Pharmacological Data

The following table summarizes the key potency and selectivity data available from preclinical studies.

| Parameter                             | Value      | Description / Assay                                                                                |
|---------------------------------------|------------|----------------------------------------------------------------------------------------------------|
| p38 $\alpha$ IC <sub>50</sub>         | 9 nM       | Enzyme inhibition [1]                                                                              |
| p38 $\beta$ IC <sub>50</sub>          | 90 nM      | Enzyme inhibition [1]                                                                              |
| Selectivity                           | >2000-fold | Selective over 20 other kinases, including other MAPKs [1]                                         |
| Cellular Activity (IC <sub>50</sub> ) | 300 nM     | Inhibition of LPS-induced TNF- $\alpha$ production in human whole blood [4]                        |
| In Vitro Efficacy                     | 100-200 nM | Concentration that inhibits phosphorylation of p38 MAPK in multiple myeloma cells after 1 hour [1] |

## Experimental Protocols from Key Studies

The methodologies from published studies provide insight into how **talmapimod**'s activity is validated.

### In Vitro Mechanism and Efficacy Studies

- **Western Blot Analysis:** Studies in multiple myeloma (MM) cell lines (e.g., MM.1S, U266) typically treat cells with **talmapimod** at concentrations of **100-200 nM for 1 hour** to assess its effect on inhibiting p38 MAPK phosphorylation [1].
- **Enzymatic Assay:** Inhibition of p38 $\alpha$  MAPK enzyme activity is measured using specific biochemical assays to determine the IC<sub>50</sub> value. One study also identified a **talmapimod** analogue as a potent inhibitor of both p38 $\alpha$  MAPK and COX-2, suggesting a potential polypharmacological mechanism [2].
- **Cytokine Inhibition:** The compound's ability to suppress lipopolysaccharide (LPS)-induced TNF- $\alpha$  production is tested in **human whole blood**, a system that mimics the physiological milieu [1] [4].

### In Vivo Efficacy Models

- **Animal Model:** Anti-tumor efficacy has been evaluated in **six-week-old male triple immune-deficient BNX mice** implanted with RPMI-8226 multiple myeloma tumors [1].
- **Dosing Protocol:** In one study, **talmapimod** was administered **orally at 10, 30, and 90 mg/kg, twice daily for 14 days** [1].
- **Result:** The treatment led to a **dose-dependent reduction in tumor growth** [1].

## p38 MAPK Signaling Pathway

The diagram below illustrates the core signaling pathway that **talmapimod** inhibits, which is central to its proposed anti-inflammatory effects.



[Click to download full resolution via product page](#)

**Talmapimod** inhibits activated p38 MAPK, blocking the production of pro-inflammatory cytokines.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Talmapimod (SCIO-469) | p38 $\alpha$  Inhibitor [medchemexpress.com]
2. Discovery of talmapimod analogues as ... [pmc.ncbi.nlm.nih.gov]
3. Talmapimod - Drug Targets, Indications, Patents [synapse.patsnap.com]
4. Mitogen Activated Protein Kinase P38 Inhibitor - an overview [sciencedirect.com]

To cite this document: Smolecule. [Talmapimod pharmacokinetics absorption distribution]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544489#talmapimod-pharmacokinetics-absorption-distribution>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)